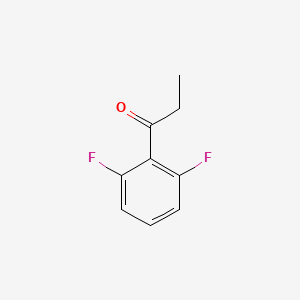

2',6'-Difluoropropiophenone

説明

Contextualization within Fluorinated Organic Chemistry

The field of fluorinated organic chemistry has expanded dramatically due to the unique and often beneficial properties that fluorine atoms impart to organic molecules. researchgate.net The introduction of fluorine can significantly alter a molecule's physical and chemical characteristics, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Consequently, fluorinated organic compounds are prevalent in a vast array of applications, particularly in the life sciences. It has been noted that approximately half of all "blockbuster drugs" contain fluorine. researchgate.net

Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to the enhanced metabolic stability of many pharmaceuticals, prolonging their active lifetime in the body. In agrochemicals, the presence of fluorine can lead to products with greater efficacy and selectivity. nih.gov Compounds like 2',6'-Difluoropropiophenone serve as important intermediates or building blocks in the synthesis of these complex, high-value fluorinated molecules. lookchem.com

Significance as a Building Block in Synthetic Methodologies

The synthetic utility of this compound stems from its specific structural features. The presence of two fluorine atoms at the ortho positions of the phenyl ring influences the reactivity of the molecule. Compared to more heavily fluorinated analogues, the difluoro-substitution pattern in this compound results in reduced electron-withdrawing effects. This characteristic enhances the molecule's susceptibility to nucleophilic attack, making it a valuable precursor for further synthetic modifications and fluorination studies.

The ketone functional group is a key handle for a variety of chemical transformations.

Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol, 1-(2,6-difluorophenyl)propan-1-ol. This reaction can be achieved using various reducing agents, and if performed with chiral catalysts, can lead to specific stereoisomers. Catalytic hydrogenation, a common industrial and laboratory method for reducing carbon-carbon double bonds, is also widely used for the reduction of carbonyls. tcichemicals.comlibretexts.org

Oxidation Reactions: While less common for propiophenones, the ketone can be a site for oxidative cleavage to yield carboxylic acid derivatives under specific conditions.

Reactions at the α-Carbon: The carbon atom adjacent to the carbonyl group is activated and can participate in various reactions, such as halogenation, to create new intermediates for building more complex molecular architectures. openmedicinalchemistryjournal.com

These transformations allow chemists to use this compound as a starting point for a diverse range of molecules, including the synthesis of heterocyclic compounds, which are of immense importance in medicinal chemistry. openmedicinalchemistryjournal.com

Overview of Key Research Areas Involving this compound

The application of this compound as a synthetic intermediate places it at the center of several key research areas.

Pharmaceutical Research: The development of new therapeutic agents is a primary area of focus. Fluorinated building blocks are crucial in drug discovery for their ability to improve properties such as potency, selectivity, and bioavailability. lookchem.comnih.gov While specific drugs derived from this compound are not detailed in public literature, its structural motifs are relevant to the synthesis of biologically active compounds. The general class of difluoropropiophenones serves as intermediates in the production of various pharmaceutical compounds. lookchem.com

Agrochemical Development: In the agrochemical industry, there is a continuous need for new herbicides, pesticides, and fungicides with improved performance and environmental profiles. nih.govmdpi.com The incorporation of the 2,6-difluorophenyl moiety from this building block can contribute to the efficacy and selectivity of new agrochemical products. lookchem.com

Chemical Synthesis and Material Science: Beyond direct applications in life sciences, this compound is a valuable tool in fundamental synthetic chemistry. It serves as a model compound for studying the effects of fluorine substitution on reaction mechanisms and as a precursor for creating other novel fluorinated building blocks.

Structure

3D Structure

特性

IUPAC Name |

1-(2,6-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFKUAKHXQLAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234135 | |

| Record name | 2',6'-Difluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-31-1 | |

| Record name | 1-(2,6-Difluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Difluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Difluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-difluoropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 ,6 Difluoropropiophenone

Historical and Classical Synthetic Approaches to Fluorinated Ketones

The synthesis of organofluorine compounds has a rich history, with the first instance of creating a carbon-fluorine (C-F) bond dating back to the 19th century. nih.gov Early methods for synthesizing fluorinated aromatic compounds, the precursors to fluorinated ketones, were often harsh and lacked selectivity. One of the landmark developments was the Schiemann reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) to introduce a fluorine atom. nih.gov Another classical approach is the halogen-exchange (Halex) reaction, where a chloro- or bromo-substituted arene is converted to its fluoro-analogue using a fluoride (B91410) salt like potassium fluoride (KF). nih.gov

Once the fluorinated aromatic precursor, such as 1,3-difluorobenzene (B1663923), was obtained, classical methods for ketone synthesis could be applied. The most prominent of these is the Friedel-Crafts acylation, first reported in 1877. alfa-chemistry.com This reaction typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). alfa-chemistry.comgoogle.com Applying this to 1,3-difluorobenzene with propionyl chloride would have been a primary classical route to 2',6'-Difluoropropiophenone. However, these early methods often required stoichiometric amounts of aggressive reagents and faced challenges with regioselectivity and substrate sensitivity, particularly with highly activated or deactivated aromatic rings.

Modern Advancements in the Synthesis of this compound

Contemporary organic synthesis has provided a more sophisticated toolkit for the preparation of specifically substituted compounds like this compound. These modern methods offer greater efficiency, control, and functional group tolerance.

Regioselective Fluorination Strategies

Achieving the precise 2',6'-difluoro substitution pattern is a key challenge. Modern strategies have moved beyond classical methods toward direct and regioselective C-H bond fluorination. This approach avoids the need for pre-functionalized starting materials. rsc.org Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are central to these modern techniques. rsc.orgmdpi.com

Palladium-catalyzed reactions, for example, have been shown to facilitate the ortho-monofluorination of aromatic compounds that contain N-heterocyclic directing groups. rsc.org While not directly producing a difluoro pattern in one step, sequential directed fluorinations or the use of substrates with dual directing groups can achieve the desired regiochemistry. Another strategy involves exploiting the inherent reactivity of the substrate or using additives like cyclodextrins to control the position of fluorination by sterically shielding certain C-H bonds. chemrxiv.org Benzannulation strategies, which construct the aromatic ring from fluorinated precursors, offer an alternative route that provides complete regiocontrol from the outset. nih.govacs.orgnih.gov

Acylation Reactions for Propiophenone (B1677668) Formation

The Friedel-Crafts acylation remains a cornerstone for forming the propiophenone structure. Modern iterations of this reaction focus on improving catalyst efficiency and turnover, as well as mitigating the harsh conditions of classical methods. The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from propionyl chloride or propionic anhydride, using a Lewis acid catalyst. alfa-chemistry.compearson.com

For the synthesis of this compound, the substrate is 1,3-difluorobenzene. The fluorine atoms are deactivating but are ortho-, para-directing. Acylation is directed to the 4-position due to steric hindrance at the 2-position and electronic deactivation. Therefore, direct Friedel-Crafts acylation of 1,3-difluorobenzene is not a straightforward route to the target molecule. A more common modern approach involves ortho-lithiation of 1,3-difluorobenzene, followed by quenching with a suitable propionyl electrophile. This directed ortho-metalation strategy ensures the correct placement of the propionyl group between the two fluorine atoms.

Below is a table comparing classical and modern acylation approaches.

| Method | Acylating Agent | Key Reagent/Catalyst | Typical Substrate | Primary Advantage | Primary Disadvantage |

|---|---|---|---|---|---|

| Classical Friedel-Crafts | Propionyl Chloride | Aluminum Chloride (AlCl₃) | Benzene (B151609), Toluene | Well-established, uses common reagents | Requires stoichiometric catalyst, harsh conditions, poor regioselectivity with substituted arenes |

| Directed Ortho-Metalation | Propionic Anhydride / N-methoxy-N-methylpropionamide | n-Butyllithium or LDA | 1,3-Difluorobenzene | Excellent regiocontrol for specific isomers | Requires cryogenic temperatures, strongly basic, sensitive to moisture |

Catalytic Methods in Synthesis

The development of catalytic methods has been crucial for improving the synthesis of fluoroalkyl ketones. researchgate.net Catalysis is applied to both the fluorination and acylation steps, leading to more efficient and selective reactions. In fluorination, transition metals like palladium, copper, and nickel are used to catalyze the formation of C-F bonds. rsc.orgnih.gov For instance, chiral nickel(II) complexes have been successfully used for the catalytic enantioselective fluorination of carbonyl compounds. organic-chemistry.org Vanadium-catalyzed coupling of allenylic alcohols with electrophilic fluorine sources is another innovative method for producing α-fluoro ketones. organic-chemistry.org

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to make chemical processes more environmentally benign. unife.it In the context of synthesizing this compound, this involves several key considerations. One major focus is the reduction of hazardous waste, particularly from the use of stoichiometric Lewis acids in Friedel-Crafts reactions. The development of recyclable, solid acid catalysts is a significant step forward. google.com

Another principle is the use of safer solvents and reagents. Efforts to replace chlorinated solvents with greener alternatives or even to perform reactions in water are active areas of research. For instance, micellar systems have been developed for the direct regioselective fluorination of ketones in water using Selectfluor. organic-chemistry.org Furthermore, catalytic methods inherently align with green chemistry by reducing energy consumption and improving atom economy. The synthesis of key intermediates like 2,6-difluoroaniline, a potential precursor, has been optimized using green production technologies that reduce wastewater and improve product purity. chemicalbook.compatsnap.com Recently, novel eco-friendly methods for synthesizing sulfonyl fluorides, which are important in "click chemistry," highlight the ongoing trend toward safer and more sustainable synthetic processes that minimize byproducts. sciencedaily.comeurekalert.org

Custom Synthesis and Research-Scale Preparation

This compound is often required in specific quantities for research and development in pharmaceuticals, agrochemicals, and materials science. lookchem.com As such, it is frequently produced via custom synthesis by specialized chemical companies. aceschem.comamfluoro.com These services offer the preparation of complex organic molecules on scales ranging from milligrams to multiple kilograms. frontierspecialtychemicals.com

The process for custom synthesis typically involves either executing a synthetic route provided by the client or developing a novel, optimized route in-house. amfluoro.com For a compound like this compound, a research-scale preparation might involve a multi-step sequence, such as the directed ortho-metalation of 1,3-difluorobenzene followed by acylation. Such procedures, while effective, can be complex and are often best suited for controlled laboratory or pilot plant settings rather than large-scale industrial production. researchgate.net Companies offering these services emphasize confidentiality, quality control through in-house analysis, and the ability to scale the process as a project advances. frontierspecialtychemicals.com

Reaction Chemistry and Mechanistic Investigations of 2 ,6 Difluoropropiophenone

Reactivity of the Carbonyl Moiety

The carbonyl group (C=O) in 2',6'-Difluoropropiophenone is intrinsically polar, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. byjus.com The two fluorine atoms on the aromatic ring exert a strong electron-withdrawing inductive effect, which further increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and reactivity compared to non-fluorinated propiophenone (B1677668). fiveable.melibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. wikipedia.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. byjus.comfiveable.me Subsequent protonation of the alkoxide yields the final alcohol product. fiveable.me

The reaction can be summarized as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π-electrons of the carbon-oxygen double bond move to the oxygen atom.

Protonation: The resulting negatively charged alkoxide intermediate is protonated by a solvent or a weak acid to form the addition product. fiveable.me

Common nucleophilic addition reactions applicable to this compound include reactions with organometallic reagents (e.g., Grignard reagents), cyanide, and alcohols. For instance, the reaction with hydrogen cyanide (HCN) in the presence of a base catalyst would yield a cyanohydrin. byjus.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product Type | General Product Structure |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | |

| Cyanide (HCN, KCN) | Cyanohydrin | |

| Alcohol (R-OH, H⁺ catalyst) | Hemiacetal / Acetal |

Reduction Pathways

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(2,6-difluorophenyl)propan-1-ol. This transformation is a cornerstone of organic synthesis. A common and selective method for this reduction is the use of hydride-donating reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). umn.edu

Sodium borohydride is a milder reagent that chemoselectively reduces aldehydes and ketones. umn.eduorganic-chemistry.org The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

Mechanism with Sodium Borohydride:

A hydride ion from NaBH₄ attacks the carbonyl carbon.

The resulting alkoxide is protonated during an aqueous or alcoholic workup step to yield the secondary alcohol.

Oxidation Pathways

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes. The oxidation of this compound would require strong oxidizing agents and typically results in the cleavage of carbon-carbon bonds. The presence of fluorine atoms can increase the activation barrier for oxidation due to strong electron-withdrawing effects. thieme.de

One potential, albeit challenging, oxidation pathway is the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxy acid (like m-CPBA) to convert it into an ester. The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon. In the case of this compound, either the ethyl group or the 2,6-difluorophenyl group could migrate. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. Therefore, the migration of the 2,6-difluorophenyl group would be expected to yield ethyl 2,6-difluorobenzoate.

Reactions Involving the Alpha-Carbon

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon (α-carbon), and its attached hydrogen atoms exhibit unique reactivity. The alpha-protons of ketones are weakly acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. youtube.com

Enolate Chemistry and Alpha-Substitution Reactions

The deprotonation of an alpha-hydrogen in this compound (specifically, from the -CH₂- group) by a strong base leads to the formation of a nucleophilic enolate ion. ubc.ca This enolate is a key intermediate in many carbon-carbon bond-forming reactions. leah4sci.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible formation of the enolate. mnstate.edulibretexts.org

Once formed, the enolate can act as a nucleophile and attack a variety of electrophiles in what are known as alpha-substitution reactions. A prominent example is the alkylation of enolates. mnstate.edu This reaction involves the Sₙ2 attack of the enolate on an alkyl halide (e.g., methyl iodide or ethyl bromide), resulting in the formation of a new C-C bond at the alpha-position. youtube.com This provides a powerful method for elaborating the carbon skeleton of the molecule. nih.govnih.govscience.gov

Table 2: Alpha-Substitution Reaction Overview

| Reaction Step | Reagent(s) | Intermediate/Product | Key Transformation |

| Enolate Formation | Strong Base (e.g., LDA) | Enolate Anion | Deprotonation at the α-carbon |

| α-Alkylation | Alkyl Halide (R-X) | α-Alkylated Ketone | C-C bond formation at α-position |

| α-Halogenation | Halogen (e.g., Br₂) | α-Halogenated Ketone | C-X bond formation at α-position |

Condensation Reactions

Condensation reactions involve the combination of two molecules, often with the elimination of a small molecule like water. masterorganicchemistry.com The aldol (B89426) reaction is a classic example where the enolate of one carbonyl compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. wikipedia.org

This compound can undergo a self-aldol reaction in the presence of a base. khanacademy.org The enolate formed from one molecule attacks the carbonyl group of another molecule of this compound. The initial product is a β-hydroxy ketone (an aldol addition product). youtube.com If the reaction is heated, this aldol adduct can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated ketone, which is the final aldol condensation product. masterorganicchemistry.comkhanacademy.org

The reaction can be summarized as:

Enolate Formation: A base removes an α-proton to form the enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ketone molecule.

Protonation: The resulting alkoxide is protonated to give the β-hydroxy ketone (aldol adduct).

Dehydration (Condensation): Upon heating, a molecule of water is eliminated to form a C=C double bond conjugated with the carbonyl group. youtube.com

Crossed-aldol reactions, where the enolate of this compound reacts with a different aldehyde or ketone, are also possible, though they can lead to a mixture of products unless one of the carbonyl partners cannot form an enolate itself. wikipedia.org

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the reactivity of the difluorophenyl ring in this compound is significantly influenced by the electronic and steric effects of its substituents: the two fluorine atoms and the propionyl group.

The propionyl group (-COCH2CH3) is a meta-directing deactivator. Its carbonyl group withdraws electron density from the ring through both inductive and resonance effects, further reducing the ring's reactivity in electrophilic aromatic substitution reactions.

Given the presence of two fluorine atoms at the ortho positions and a deactivating meta-directing propionyl group, electrophilic aromatic substitution on this compound is expected to be challenging, requiring harsh reaction conditions. The substitution pattern would be directed by the combined influence of these groups. The fluorine atoms are ortho, para-directors, while the propionyl group is a meta-director. In this case, the incoming electrophile would likely be directed to the positions meta to the propionyl group (C3' and C5') and ortho/para to the fluorine atoms. Due to steric hindrance from the propionyl group and the adjacent fluorine, substitution at the C3' and C5' positions is most probable.

Investigating Reaction Mechanisms and Intermediates

The investigation of reaction mechanisms for electrophilic aromatic substitution on this compound would involve a multi-faceted approach to understand the reaction progress, identify intermediates, and determine the factors governing reactivity.

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques are crucial for monitoring the progress of chemical reactions by observing the disappearance of reactants and the appearance of products over time. For the electrophilic aromatic substitution of this compound, techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.

UV-Vis Spectroscopy: Changes in the electronic structure of the aromatic ring upon substitution would lead to shifts in the UV-Vis absorption spectrum, allowing for the tracking of the reaction's progress.

Infrared (IR) Spectroscopy: The formation of new functional groups or changes in the substitution pattern on the aromatic ring would result in new or shifted absorption bands in the IR spectrum. For instance, the introduction of a nitro group would show characteristic N-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the aromatic protons and carbons, as well as the fluorine atoms, would change distinctively upon substitution, providing clear evidence of product formation and regioselectivity. In-situ NMR monitoring could provide real-time data on the concentrations of reactants, intermediates, and products.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for determining the rate of a reaction and understanding its mechanism. By systematically varying the concentrations of the reactants (this compound and the electrophile) and the catalyst, and monitoring the reaction rate, the rate law for the substitution reaction can be established. This information provides insights into the molecularity of the rate-determining step.

For instance, a typical electrophilic aromatic substitution reaction follows a second-order rate law, being first order in the aromatic substrate and first order in the electrophile. However, the highly deactivated nature of the this compound ring might lead to more complex kinetics, possibly involving a pre-equilibrium step for the formation of the active electrophile.

Hypothetical Kinetic Data for Nitration of a Difluorophenyl Ketone

| Experiment | [Substrate] (mol/L) | [HNO3] (mol/L) | [H2SO4] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.2 | 2.0 | 1.5 x 10-6 |

| 2 | 0.2 | 0.2 | 2.0 | 3.0 x 10-6 |

| 3 | 0.1 | 0.4 | 2.0 | 3.1 x 10-6 |

| 4 | 0.1 | 0.2 | 4.0 | 6.0 x 10-6 |

Note: This data is hypothetical and for illustrative purposes only.

Steric and Electronic Effects on Reactivity

The reactivity of the this compound ring is a delicate balance of steric and electronic effects.

Electronic Effects: The strong -I effect of the two fluorine atoms and the propionyl group significantly deactivates the ring towards electrophilic attack. The +M effect of the fluorine atoms, while present, is not strong enough to overcome the inductive withdrawal. This results in a much lower reaction rate compared to benzene (B151609) or less substituted aromatic ketones.

Steric Effects: The presence of the relatively bulky propionyl group and the two fluorine atoms at the ortho positions creates considerable steric hindrance. This hindrance can affect the approach of the electrophile to the aromatic ring, potentially influencing the regioselectivity of the substitution. For example, substitution at the positions ortho to the propionyl group (C1') is highly unlikely due to severe steric crowding. The steric bulk of the electrophile itself will also play a significant role; larger electrophiles will face greater difficulty in approaching the substituted ring.

Advanced Characterization and Spectroscopic Elucidation of 2 ,6 Difluoropropiophenone and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2',6'-Difluoropropiophenone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group and the aromatic protons. The ethyl group gives rise to two distinct multiplets: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methylene protons are adjacent to the three methyl protons, leading to a quartet (n+1 rule, where n=3). Conversely, the methyl protons are adjacent to the two methylene protons, resulting in a triplet (n+1 rule, where n=2). The chemical shift of the methylene protons is expected to be further downfield (at a higher ppm value) compared to the methyl protons due to the deshielding effect of the adjacent carbonyl group.

The aromatic region of the spectrum is more complex due to the influence of the two fluorine substituents. The 2',6'-difluoro substitution pattern results in symmetry, making the H-3' and H-5' protons chemically equivalent, as well as the C-3' and C-5' carbons. The aromatic protons will appear as a complex multiplet system. The H-4' proton, situated para to the propiophenone (B1677668) group, will likely appear as a triplet of triplets due to coupling with the two equivalent H-3'/H-5' protons and the two equivalent F-2'/F-6' atoms. The H-3' and H-5' protons would appear as a multiplet due to coupling with H-4' and the adjacent fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (Methyl) | ~1.1 - 1.3 | Triplet (t) | ~7.5 (³JHH) |

| -CH₂- (Methylene) | ~2.9 - 3.1 | Quartet (q) | ~7.5 (³JHH) |

| H-3', H-5' | ~6.9 - 7.1 | Multiplet (m) | - |

| H-4' | ~7.4 - 7.6 | Multiplet (m) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct signal. However, due to carbon-fluorine coupling, these signals will be split into multiplets. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically above 190 ppm. The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield region of the spectrum.

The aromatic carbons are significantly influenced by the fluorine substituents. The carbons directly bonded to fluorine (C-2' and C-6') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. These carbons will also be shifted significantly downfield due to the electronegativity of fluorine. The other aromatic carbons will also show smaller, long-range C-F couplings (²JCF, ³JCF, etc.), resulting in triplets or doublets of doublets. researchgate.netudel.edu The carbon attached to the carbonyl group (C-1') will appear as a triplet due to coupling with the two equivalent fluorine atoms at the 2' and 6' positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (Methyl) | ~8 - 12 | Singlet (s) | - |

| -CH₂- (Methylene) | ~35 - 40 | Singlet (s) | - |

| C-1' | ~115 - 120 | Triplet (t) | ³JCF ~5-10 |

| C-3', C-5' | ~111 - 114 | Doublet (d) | ²JCF ~15-25 |

| C-4' | ~130 - 134 | Triplet (t) | ³JCF ~10-15 |

| C-2', C-6' | ~160 - 165 | Doublet (d) | ¹JCF ~240-260 |

| C=O (Carbonyl) | ~195 - 205 | Triplet (t) | ⁴JCF ~2-5 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. huji.ac.il Due to the symmetry in this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal will be split by the neighboring aromatic protons. The primary coupling will be with the ortho protons (H-3' and H-5'), which are three bonds away (³JFH). A smaller, four-bond coupling (⁴JFH) to the para proton (H-4') is also expected. This would result in the ¹⁹F signal appearing as a triplet of triplets, or a more complex multiplet if the coupling constants are similar. The chemical shift for fluorine atoms on an aromatic ring typically falls within a well-defined range. ucsb.edualfa-chemistry.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for confirming the assignments made from 1D spectra, especially for complex molecules. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the methylene (-CH₂) and methyl (-CH₃) protons, confirming their connectivity. Cross-peaks would also be seen between the coupled aromatic protons (H-3'/H-5' and H-4'), helping to trace the aromatic spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. wikipedia.org This experiment would definitively link the proton signals of the -CH₃, -CH₂, and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

From the -CH₂- protons to the carbonyl carbon (C=O) and the C-1' aromatic carbon.

From the H-3'/H-5' protons to C-1', C-2'/C-6', and C-4'.

From the H-4' proton to C-2'/C-6' and C-3'/C-5'.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. These two methods are often complementary.

Analysis of Molecular Vibrational Modes

The vibrational spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically in the range of 1680-1700 cm⁻¹. This is one of the most characteristic peaks for a ketone. This mode is also typically strong in the Raman spectrum.

Aromatic C-F Stretch: The carbon-fluorine stretching vibrations are expected to produce strong bands in the IR spectrum, usually in the 1200-1300 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the aromatic ring typically gives rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bends: Aliphatic C-H bending modes for the -CH₂- and -CH₃ groups are expected in the 1375-1465 cm⁻¹ range. Out-of-plane aromatic C-H bending can also provide information about the substitution pattern.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | Medium-Strong |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| Aliphatic C-H Bend | 1375 - 1465 | Medium | Medium |

| Aromatic C-F Stretch | 1200 - 1300 | Strong | Medium |

Identification of Key Functional Group Signatures

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands that correspond to the vibrations of its specific structural components. The primary functional groups are the carbonyl group (C=O) of the ketone, the carbon-fluorine (C-F) bonds on the aromatic ring, the aromatic carbon-carbon (C=C) bonds, and the aliphatic and aromatic carbon-hydrogen (C-H) bonds.

The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl group stretching vibration. In saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. libretexts.orgvscht.cz However, when the carbonyl group is conjugated with an aromatic ring, as in propiophenone, the absorption frequency is lowered due to the delocalization of π-electrons, typically appearing in the range of 1685-1666 cm⁻¹. vscht.cz The presence of two electron-withdrawing fluorine atoms on the aromatic ring can slightly influence this position.

The aromatic nature of the compound is confirmed by several sets of bands. The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz In contrast, the C-H stretching vibrations of the ethyl group's methyl (CH₃) and methylene (CH₂) moieties will produce strong bands in the 2960-2850 cm⁻¹ region. libretexts.org The carbon-carbon stretching vibrations within the aromatic ring give rise to characteristic absorptions in the 1600-1400 cm⁻¹ region. vscht.cz

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2960 - 2850 | Strong |

| Carbonyl (C=O) | Stretching (Conjugated) | ~1685 | Strong |

| Aromatic C=C | Stretching | 1600 - 1400 | Medium |

| Aromatic C-F | Stretching | 1300 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds like this compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (170.16 g/mol ). finetechnology-ind.com This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

The fragmentation pattern of this compound is dictated by its structure, particularly the ketone functional group and the substituted aromatic ring. libretexts.org The most common fragmentation pathways for ketones involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. docbrown.infoyoutube.com For this compound, two primary alpha-cleavage pathways are expected:

Loss of the ethyl radical (•CH₂CH₃, mass = 29 Da), resulting in the formation of the stable 2,6-difluorobenzoyl cation at m/z 141. This is often a very prominent peak. [C₆H₃F₂COCH₂CH₃]⁺• → [C₆H₃F₂CO]⁺ + •CH₂CH₃

Loss of the 2,6-difluorophenyl radical (•C₆H₃F₂, mass = 113 Da), leading to the formation of the propionyl cation at m/z 57. [C₆H₃F₂COCH₂CH₃]⁺• → [CH₃CH₂CO]⁺ + •C₆H₃F₂

Further fragmentation of the 2,6-difluorobenzoyl cation (m/z 141) can occur through the loss of carbon monoxide (CO, mass = 28 Da) to produce the 2,6-difluorophenyl cation at m/z 113. Rearrangement reactions, such as the McLafferty rearrangement, are also possible if the alkyl chain is sufficiently long, though it is less common for a propiophenone. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. While conventional MS might identify the nominal mass of this compound as 170, HRMS can measure its monoisotopic mass with extreme accuracy (calculated as 170.05432 Da). This exact mass is unique to the elemental formula C₉H₈F₂O, allowing it to be distinguished from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). HRMS is therefore a powerful tool for confirming the identity of synthesized products or for identifying unknown analytes in complex mixtures.

Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, a sample mixture is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase. As each separated component, such as this compound, elutes from the GC column, it enters the mass spectrometer. The MS then generates a mass spectrum for that specific component, allowing for its positive identification by comparing the spectrum to a library database or by interpreting its molecular ion and fragmentation pattern. This technique is invaluable for monitoring reaction progress, assessing product purity, and identifying byproducts in the synthesis of this compound and its derivatives.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Origin |

|---|---|---|

| 170 | [C₉H₈F₂O]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₇H₃F₂O]⁺ | Alpha-cleavage: Loss of •CH₂CH₃ from M⁺• |

| 113 | [C₆H₃F₂]⁺ | Loss of CO from the m/z 141 fragment |

| 57 | [C₃H₅O]⁺ | Alpha-cleavage: Loss of •C₆H₃F₂ from M⁺• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The spectrum of an aromatic ketone like this compound is expected to show characteristic absorption bands arising from transitions of electrons in its conjugated π-system and the non-bonding electrons of the carbonyl oxygen.

Two primary types of electronic transitions are anticipated:

π→π* Transitions : These are high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring and conjugated carbonyl system. For substituted acetophenones, this transition (often referred to as the B-band) typically occurs at shorter wavelengths. scholaris.ca

n→π* Transitions : These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital. This transition (the R-band) occurs at longer wavelengths and is characteristic of molecules containing a carbonyl group. scholaris.ca

The substitution pattern of this compound is expected to have a significant impact on its UV-Vis spectrum. The presence of two fluorine atoms in the ortho positions relative to the propionyl group introduces considerable steric hindrance. This steric strain can force the carbonyl group to twist out of the plane of the benzene ring, disrupting the coplanarity required for effective conjugation. This loss of conjugation typically results in a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") of the π→π* absorption band and a decrease in its intensity (a hypochromic effect) when compared to a non-hindered analogue like propiophenone. scholaris.ca

X-ray Diffraction (XRD) for Solid-State Structural Determination (for crystalline forms or derivatives)

X-ray Diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be prepared as a suitable single crystal, single-crystal XRD analysis would provide precise data on its solid-state structure. This includes the determination of its crystal system, space group, and unit cell dimensions.

Furthermore, an XRD study would yield a wealth of structural details at the molecular level, such as:

Precise bond lengths and bond angles for all atoms in the molecule.

The dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group, which would quantitatively confirm the degree of twisting caused by steric hindrance from the ortho-fluorine atoms.

Information on intermolecular interactions in the crystal lattice, such as C-H···O or C-H···F hydrogen bonds and π-π stacking, which govern the crystal packing.

While no public crystal structure data for this compound is currently available, XRD remains the gold standard for obtaining such information, which is crucial for understanding its physical properties and for computational modeling studies.

Surface Analysis Techniques for Heterogeneous Catalytic Studies (if applicable)

Currently, there is a lack of published research detailing the application of this compound in heterogeneous catalytic systems. Such studies would involve the compound acting as a reactant on the surface of a solid catalyst. If such applications were developed, various surface analysis techniques would be employed to understand the catalytic mechanism. Techniques like X-ray Photoelectron Spectroscopy (XPS) could be used to determine the chemical state of elements on the catalyst surface, while Temperature-Programmed Desorption (TPD) could investigate the adsorption and desorption behavior of the reactant or products. However, as this area of research is not established for this specific compound, this section is not presently applicable.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the context of this compound, XPS provides critical insights into the chemical environment of its constituent atoms: carbon, oxygen, and fluorine.

The high electronegativity of the two fluorine atoms on the aromatic ring significantly influences the electron density distribution across the molecule. This effect is directly observable in the binding energies of the core-level electrons.

Expected Binding Energies and Chemical Shifts:

A hypothetical high-resolution XPS spectrum of this compound would reveal distinct peaks for C 1s, O 1s, and F 1s electrons.

C 1s Spectrum: The C 1s spectrum is expected to be complex, with multiple overlapping peaks corresponding to the different chemical environments of the carbon atoms. These can be deconvoluted to identify:

Carbonyl carbon (C=O).

Aromatic carbons bonded to fluorine (C-F).

Other aromatic carbons (C-C/C-H).

Aliphatic carbons of the propio- group (C-C, C-H).

O 1s Spectrum: The O 1s spectrum would show a primary peak corresponding to the carbonyl oxygen.

F 1s Spectrum: The F 1s spectrum is expected to show a single, intense peak, characteristic of covalently bonded fluorine in an organic matrix.

The following interactive data table summarizes the anticipated binding energies for the core-level electrons of this compound.

| Element | Orbital | Expected Binding Energy (eV) | Chemical Group |

| Carbon | C 1s | ~288.5 | C=O (Carbonyl) |

| Carbon | C 1s | ~286.8 | C-F |

| Carbon | C 1s | ~284.8 | Aromatic C-C/C-H |

| Carbon | C 1s | ~285.0 | Aliphatic C-C/C-H |

| Oxygen | O 1s | ~532.0 | C=O (Carbonyl) |

| Fluorine | F 1s | ~688.7 | C-F |

Note: These are estimated values based on analogous compounds and general principles of XPS. Actual experimental values may vary.

In-situ and Operando Characterization Methodologies

In-situ and operando spectroscopic techniques are powerful tools for studying chemical reactions in real-time, providing mechanistic and kinetic information under actual reaction conditions. For this compound, these methodologies can be employed to monitor its transformation into various reaction products.

Monitoring Reduction Reactions:

The reduction of the carbonyl group in this compound to a secondary alcohol, 1-(2,6-difluorophenyl)propan-1-ol, is a common transformation. In-situ Fourier Transform Infrared (FTIR) spectroscopy is an ideal technique to monitor this reaction.

During the reduction, the characteristic vibrational frequency of the carbonyl group (C=O stretch), typically observed around 1680-1700 cm⁻¹, would decrease in intensity. Concurrently, the appearance and growth of a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the newly formed alcohol, would be observed.

Monitoring Grignard Reactions:

The reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, would lead to the formation of a tertiary alcohol. In-situ monitoring would track the disappearance of the ketone's C=O stretch and the emergence of the tertiary alcohol's O-H stretch. The changes in the fingerprint region of the IR spectrum could also provide information about the formation of the magnesium alkoxide intermediate before quenching.

The following interactive data table illustrates the expected key infrared spectral changes during the reduction of this compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Observation During Reaction |

| Carbonyl (C=O) | Stretch | ~1690 | Decrease in intensity |

| Hydroxyl (O-H) | Stretch | ~3400 (broad) | Increase in intensity |

Operando Studies of Catalytic Hydrogenation:

In a catalytic hydrogenation process, operando techniques, such as Attenuated Total Reflectance (ATR)-FTIR spectroscopy coupled with a reaction calorimeter, could provide simultaneous information on reaction kinetics, conversion, and heat flow. This would allow for a comprehensive understanding of the reaction dynamics and catalyst performance in real-time. The spectroscopic data would mirror that of other reduction methods, with the added benefit of correlating chemical changes with process parameters.

By applying these advanced characterization methods, a detailed picture of the electronic structure of this compound and the mechanisms of its reactions can be constructed, facilitating the development of efficient and selective synthetic methodologies.

Theoretical and Computational Chemistry Studies on 2 ,6 Difluoropropiophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. mdpi.comrsc.orgcoventry.ac.uk For 2',6'-Difluoropropiophenone, DFT calculations can elucidate its fundamental electronic properties, conformational preferences, and reactive sites.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is key to understanding its chemical behavior. DFT methods, such as those employing the B3LYP functional, are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsid.ir The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netnih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of chemical reactivity and stability. These descriptors help in comparing the reactivity of this compound with other related compounds. nih.gov

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT This table presents hypothetical values to illustrate the type of data obtained from DFT calculations.

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.25 | Indicates electron-donating capability. |

| ELUMO | -1.15 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 6.10 | Correlates with chemical stability and reactivity. |

| Ionization Potential (I) | 7.25 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.15 | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.20 | Tendency to attract electrons. |

| Chemical Hardness (η) | 3.05 | Resistance to change in electron distribution. |

Conformational Analysis and Stability

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. mdpi.com DFT calculations are instrumental in performing conformational analysis to identify the most stable conformers. nih.govcnr.it This involves calculating the potential energy surface by systematically rotating key dihedral angles, such as the one between the phenyl ring and the carbonyl group.

By optimizing the geometry of various possible conformers, their relative energies can be determined. chemrxiv.org The conformer with the lowest energy is considered the most stable and is expected to be the most populated at equilibrium. The presence of bulky fluorine atoms at the 2' and 6' positions likely imposes significant steric constraints, influencing the preferred orientation of the propiophenone (B1677668) side chain relative to the difluorophenyl ring. mdpi.com

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates how DFT can be used to compare the stability of different molecular conformations.

| Conformer | Dihedral Angle (Ring-C=O) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| A | 0° (Planar) | 5.8 | 0.1 |

| B | 45° | 1.2 | 13.5 |

| C (Global Minimum) | 75° | 0.0 | 85.9 |

| D | 90° | 0.8 | 0.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.comavogadro.cclibretexts.org It is calculated using DFT and mapped onto the molecule's electron density surface. researchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of negative potential (electron-rich), while blue indicates positive potential (electron-poor). uni-muenchen.de

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the two fluorine atoms. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the phenyl ring and the aliphatic chain, indicating sites for nucleophilic attack.

The MEP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule will interact with biological receptors or other reactants. uni-muenchen.de

Table 3: Predicted Molecular Electrostatic Potential Regions for this compound

| Molecular Region | Predicted Potential | Color Code | Implication for Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Strongly Negative | Red | Site for electrophilic attack, H-bond acceptor. |

| Fluorine Atoms | Negative | Orange/Yellow | Electron-rich regions, influence aromatic ring interactions. |

| Aromatic Hydrogens | Slightly Positive | Light Blue | Potential sites for weak interactions. |

| Aliphatic Hydrogens | Positive | Blue | Susceptible to nucleophilic attack. |

Molecular Dynamics Simulations (for interactions or conformational changes)

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular interactions, and solvent effects. mdpi.com

An MD simulation of this compound, typically placed in a solvent box (e.g., water), could reveal:

Conformational Dynamics: How the molecule explores different conformations in solution and the timescales of these changes.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the carbonyl oxygen and water molecules.

Structural Stability: By monitoring metrics like the root-mean-square deviation (RMSD) of the molecular structure over the simulation time.

These simulations are particularly useful for understanding how the molecule behaves in a more realistic, dynamic environment compared to the static picture provided by DFT calculations. researchgate.net

Table 4: Potential Applications of MD Simulations for this compound

| Simulation Goal | Information Obtained | Potential Insight |

|---|---|---|

| Behavior in Aqueous Solution | Solvation shell structure, hydrogen bond dynamics. | Understanding solubility and interactions in a biological medium. |

| Interaction with a Receptor | Binding mode, stability of the complex, key interacting residues. | Elucidating a potential mechanism of biological action. rsc.org |

| Conformational Flexibility | Time-dependent changes in dihedral angles, RMSD plots. | Assessing the rigidity and accessible shapes of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (for biologically relevant derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iosrjournals.orgbio-hpc.euresearchgate.net If a set of derivatives of this compound were synthesized and tested for a specific biological effect (e.g., enzyme inhibition), a QSAR model could be developed. nih.gov

The process involves:

Data Set: Assembling a "training set" of molecules with known biological activities (e.g., IC50 values). mdpi.com

Descriptor Calculation: Calculating various numerical parameters (molecular descriptors) that describe the physicochemical properties of each molecule. These can include steric (e.g., molecular weight), electronic (e.g., dipole moment, HOMO/LUMO energies), and lipophilic (e.g., LogP) properties.

Model Generation: Using statistical methods, such as multiple linear regression or partial least squares, to create an equation that links the descriptors to the biological activity. mdpi.com

A hypothetical QSAR model for a series of this compound derivatives might look like:

pIC50 = c0 + (c1 * LogP) - (c2 * LUMO) + (c3 * MR)

This equation would allow for the prediction of the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 5: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | LUMO Energy | Electron-accepting ability |

| Lipophilic | LogP | Partition coefficient between octanol (B41247) and water (lipophilicity) |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability |

| Thermodynamic | Solvation Energy | Energy change upon dissolution in a solvent |

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Efficient Synthetic Routes

The current synthesis of fluorinated aromatic ketones often relies on multi-step processes that may involve harsh reagents and generate significant waste. A primary challenge is the development of greener, more atom-economical synthetic pathways to 2',6'-Difluoropropiophenone and its analogs.

Future research will likely focus on:

Catalytic C-H Functionalization: Direct C-H activation and subsequent acylation of 1,3-difluorobenzene (B1663923) represents a highly efficient strategy, avoiding the need for pre-functionalized substrates. cas.cn Developing selective catalysts that can directly introduce a propionyl group onto the difluorinated ring would significantly shorten the synthetic route and reduce waste.

Flow Chemistry Processes: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for higher yields and purity. Adapting and optimizing the synthesis of this compound for flow chemistry systems is a key area for improving efficiency and scalability.

Bio-inspired and Biocatalytic Methods: The use of enzymes or engineered microorganisms for fluorination and acylation reactions is a nascent but promising field. acs.org Exploring biocatalytic routes could lead to highly selective syntheses under mild, environmentally benign conditions.

Alternative Fluorine Sources: Research into replacing traditional, often harsh, fluorinating agents with safer and more sustainable alternatives is crucial. researchgate.net Utilizing fluoride (B91410) salts as inexpensive and stable reagents is an area of substantial interest. researchgate.net

| Synthetic Strategy | Current Limitations | Future Research Goal |

| Traditional Friedel-Crafts Acylation | Requires stoichiometric Lewis acids, produces hazardous waste. | Development of recyclable, solid acid catalysts. |

| Organometallic Coupling | Often requires pre-functionalization (e.g., Grignard reagents), multi-step. | Direct C-H activation to eliminate pre-functionalization steps. cas.cn |

| Flow Chemistry | Initial optimization can be resource-intensive. | Establishing robust and scalable continuous flow processes. |

| Biocatalysis | Limited number of known enzymes for specific transformations. | Enzyme engineering and discovery for targeted synthesis. acs.org |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The reactivity of the carbonyl group and the fluorinated aromatic ring in this compound provides a rich platform for exploring new chemical transformations. Key future directions include leveraging modern catalytic methods to access novel molecular architectures.

Asymmetric Catalysis: The development of catalytic asymmetric reductions, aldol (B89426) reactions, or other transformations at the carbonyl group of this compound is essential for producing chiral fluorinated molecules, which are of high value in the pharmaceutical industry.

Photoredox and Electrocatalysis: These emerging techniques offer unique reaction pathways under mild conditions. sigmaaldrich.com They could be employed for novel C-C and C-heteroatom bond formations, enabling the synthesis of complex derivatives that are inaccessible through traditional methods. For instance, photoredox catalysis could facilitate radical-based additions to the ketone or functionalization of the aromatic ring.

Late-Stage Functionalization: A significant challenge in synthetic chemistry is the introduction of functional groups at a late stage in a synthetic sequence. pharmtech.comnih.gov Developing methods to selectively modify the this compound core within a larger, more complex molecule would be a powerful tool for creating libraries of drug candidates or functional materials. This could involve selective C-H fluorination or functionalization at other positions on the aromatic ring. nih.gov

Rational Design and Synthesis of Advanced Fluorinated Derivatives

The true value of this compound lies in its role as a precursor to advanced derivatives with tailored properties. The rational design of these derivatives is a critical area of future research.

Medicinal Chemistry: The difluorophenyl motif is a common feature in bioactive molecules. Using this compound as a scaffold, medicinal chemists can design and synthesize novel compounds for various therapeutic targets. Systematic modifications of the propiophenone (B1677668) side chain can be used to optimize binding affinity, metabolic stability, and other pharmacokinetic properties. hilarispublisher.com

Materials Science: Fluorinated compounds are increasingly used in the development of advanced materials such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and liquid crystals. researchgate.netmdpi.com Derivatives of this compound could be designed to possess specific electronic and photophysical properties, making them attractive candidates for these applications. Research has shown that functionalization of aromatic cores can tune semiconductor behavior from p-type to n-type. mdpi.com

Agrochemicals: The introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. youtube.com this compound can serve as a starting point for creating new agrochemicals, where the challenge lies in designing derivatives with high target specificity and low environmental impact.

| Derivative Class | Design Rationale | Potential Application |

| Chiral Alcohols | Asymmetric reduction of the ketone. | Chiral building blocks for pharmaceuticals. |

| Heterocyclic Adducts | Condensation reactions with binucleophiles. | Bioactive compounds, functional dyes. |

| Polymer Monomers | Introduction of polymerizable groups. | High-performance fluoropolymers, electronic materials. |

| Complex Spirocycles | Intramolecular cyclization strategies. | Novel scaffolds for drug discovery. |

Expanding Applications in Emerging Technological Fields

Beyond established roles in medicine and materials, derivatives of this compound could find applications in new and emerging technologies.

Fluorinated Surfactants and Ionic Liquids: By chemically modifying the core structure, it may be possible to synthesize novel surfactants or ionic liquids with unique properties, such as high thermal stability and specific solubility characteristics, driven by the fluorous effect.

Sensors and Probes: The electronic properties of the difluorinated ring could be harnessed to develop chemical sensors. Derivatives could be designed to exhibit changes in fluorescence or electrochemical potential upon binding to specific analytes.

Energy Storage: Highly fluorinated organic molecules are being investigated for use in advanced battery electrolytes and dielectric materials due to their electrochemical stability. Exploring derivatives of this compound for these applications represents a forward-looking research avenue.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful, non-empirical approach to accelerate research and overcome challenges associated with fluorinated compounds.

Reaction Mechanism and Catalyst Design: Quantum mechanical calculations can elucidate complex reaction mechanisms, predict transition states, and guide the design of more efficient and selective catalysts for the synthesis and transformation of this compound. hilarispublisher.com This predictive capability can significantly reduce the experimental effort required for optimization.

Property Prediction: Computational models can predict the physicochemical, electronic, and biological properties of novel derivatives before they are synthesized. utexas.edu This in silico screening allows researchers to prioritize the synthesis of compounds with the highest potential for specific applications, such as predicting the binding affinity of a potential drug candidate or the band gap of a new organic semiconductor.

Machine Learning and AI: Integrating machine learning algorithms with large chemical datasets can help identify patterns and predict reaction outcomes or properties with increasing accuracy. Applying these tools to the chemistry of fluorinated ketones could uncover non-obvious structure-property relationships and suggest novel molecular designs.

By addressing these challenges and pursuing these future research directions, the scientific community can continue to expand the utility of this compound as a valuable component in the synthetic chemist's toolkit, paving the way for new discoveries in medicine, materials, and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2',6'-difluoropropiophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using fluorinated aromatic precursors. AI-driven retrosynthetic tools (e.g., Template_relevance models) suggest routes leveraging fluorophenol derivatives and ketone precursors under anhydrous AlCl₃ catalysis . Optimization requires controlled temperature (50–70°C) and inert atmospheres to minimize side reactions. Purity is enhanced via vacuum distillation (b.p. 70–71°C at 4 mmHg) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine substitution patterns (δ -110 to -120 ppm for ortho-fluorines) .

- Mass Spectrometry : ESI-MS confirms molecular weight (170.16 g/mol) and fragmentation patterns .

- X-ray Crystallography : For structural validation, CCDC datasets (e.g., 2163755 in ) provide crystallographic parameters .

Q. How does this compound compare to its isomers (e.g., 2',4'- or 3',5'-difluoropropiophenone) in reactivity?

- Methodological Answer : Steric and electronic differences alter reactivity. The 2',6'-isomer’s symmetric fluorination reduces steric hindrance in electrophilic substitutions compared to asymmetric isomers. Computational modeling (DFT) shows lower LUMO energy (-1.8 eV) for this compound, favoring nucleophilic attacks .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings is governed by fluorine’s electron-withdrawing effects. Kinetic studies (e.g., stopped-flow UV-Vis) reveal faster oxidative addition at the less fluorinated position. DFT simulations (B3LYP/6-31G*) corroborate transition-state stabilization at the para-fluorine site .

Q. How can computational models predict the photophysical properties of this compound derivatives?

- Methodological Answer : TD-DFT calculations (e.g., using Gaussian 16) predict UV-Vis absorption maxima (λmax ~270 nm) and fluorescence quantum yields. Solvent effects (PCM models) refine accuracy for polar aprotic solvents (ε = 10–20) .

Q. How can contradictory data on reaction yields be resolved in fluorinated propiophenone synthesis?

- Methodological Answer : Discrepancies arise from trace moisture or catalyst poisoning. Use kinetic profiling (e.g., in situ IR) to monitor acylation progress. Reproducibility is improved via strict anhydrous conditions (Karl Fischer titration <50 ppm H₂O) and catalyst recycling (e.g., Sc(OTf)₃) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- Ventilation : Use fume hoods (airflow >0.5 m/s) to avoid inhalation (H315/H319/H335) .

- PPE : Nitrile gloves and safety goggles.

- Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .

Q. What role does this compound play in designing fluorinated polymers for material science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。